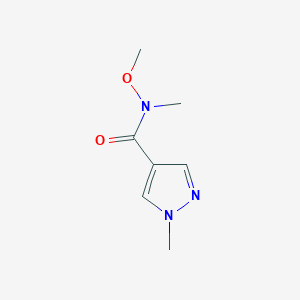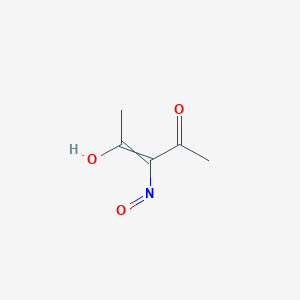
3-(3-PYRIDYL)-2-PROPEN-1-OL
Overview
Description
3-(3-PYRIDYL)-2-PROPEN-1-OL, also known as (2E)-3-(3-pyridinyl)-2-propen-1-ol, is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid that is used in various chemical and biological applications. The compound is characterized by the presence of a pyridine ring attached to a propenol group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PYRIDYL)-2-PROPEN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-PYRIDYL)-2-PROPEN-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-pyridinyl)propenal, 3-(3-pyridinyl)propanoic acid
Reduction: 3-(3-pyridinyl)propan-1-ol, 3-(3-pyridinyl)propan-1-amine
Substitution: 3-nitro-3-(3-pyridinyl)-2-propen-1-ol, 3-bromo-3-(3-pyridinyl)-2-propen-1-ol
Scientific Research Applications
3-(3-PYRIDYL)-2-PROPEN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-PYRIDYL)-2-PROPEN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis.
Pathways Involved: By inhibiting PFKFB3, the compound disrupts the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells.
Comparison with Similar Compounds
3-(3-PYRIDYL)-2-PROPEN-1-OL can be compared with other similar compounds, such as:
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Both compounds inhibit PFKFB3, but 3PO is more potent and has improved pharmacokinetic properties.
2-Propen-1-ol, 3-(2-pyridinyl)-: This compound has a similar structure but differs in the position of the pyridine ring, which affects its chemical reactivity and biological activity.
List of Similar Compounds
- 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
- 2-Propen-1-ol, 3-(2-pyridinyl)-
- 3-(2-pyridinyl)-2-propen-1-ol
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2 |
InChI Key |
RSFCHWDTMRVOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)









